molecular formula C24H22N4O4 B2606475 methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 1251618-31-1

methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2606475
CAS No.: 1251618-31-1
M. Wt: 430.464
InChI Key: SRIFSBVCYGSEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions, using reagents such as ammonium acetate or formamide.

    Introduction of the Ethyl and Phenyl Groups: These groups can be introduced via alkylation and arylation reactions, respectively. Reagents like ethyl iodide and phenylboronic acid, in the presence of palladium catalysts, are commonly used.

    Acetylation and Amidation: The acetamido group is typically introduced through acetylation followed by amidation using acetic anhydride and amines.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It may be investigated for its effects on various biological pathways, particularly those involving nucleic acids or proteins.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its structural features are reminiscent of known pharmacophores, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,2-d]pyrimidine core can mimic nucleic acid bases, potentially interfering with DNA or RNA processes. Additionally, the compound’s functional groups may allow it to form hydrogen bonds or hydrophobic interactions with proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(3-methyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The unique combination of the ethyl group and the specific positioning of the functional groups in methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate may confer distinct biological activities and chemical reactivity, setting it apart from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

methyl 4-[[2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-27-15-25-21-19(16-7-5-4-6-8-16)13-28(22(21)23(27)30)14-20(29)26-18-11-9-17(10-12-18)24(31)32-2/h4-13,15H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIFSBVCYGSEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.